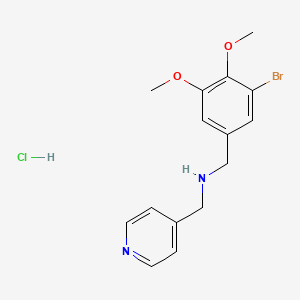

![molecular formula C25H27BrN2O3S2 B4582628 N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide CAS No. 5873-99-4](/img/structure/B4582628.png)

N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonylurea and sulfonamide compounds involves several key steps, including condensation reactions, the use of sulfonamides as intermediates, and various catalytic processes to achieve the desired structural features. For instance, a study on the synthesis and spectral analysis of a similar compound demonstrated the use of condensation of 4-bromobenzaldehyde and sulfadiazine, employing DFT calculations and various spectroscopic techniques for characterization (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often analyzed using X-ray diffraction, DFT calculations, and spectroscopic methods. This detailed structural analysis provides insights into the conformation, bond lengths, and angles critical to understanding the compound's reactivity and properties. A study on the crystal structure of methyl and ethyl N-(2,3-dimethoxybenzyl)-N-(p-toluenesulfonyl)-2-phenylglycinates revealed specific geometric configurations, highlighting the impact of different alkyl ester groups on the molecule's structure (González-Cameno et al., 1998).

Chemical Reactions and Properties

Sulfonamide and sulfonylurea compounds, including the target molecule, undergo various chemical reactions that define their functional applications. These reactions may involve cycloaddition, nucleophilic substitution, and electrophilic aromatic substitution, which are fundamental in modifying the compound's chemical structure and properties. An example is the study on the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, which explored the synthetic utility of sulfone intermediates in producing o-quinodimethanes and their subsequent reactions (Lenihan & Shechter, 1999).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are often influenced by the compound's molecular structure and the presence of specific functional groups. The synthesis and characterization of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent provide valuable information on the physical properties essential for chemical reactions, such as base-catalyzed sulfa-Michael reactions (Fernández et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the compound's behavior in various chemical environments, are integral to understanding its potential applications. Studies on sulfonamide-derived compounds, their synthesis, biological evaluation, and structure-activity relationships, contribute to the comprehensive understanding of these chemicals' properties. For example, the investigation of sulfonamide-derived ligands and their transition metal complexes highlights the chemical versatility and potential biological activity of these compounds (Chohan & Shad, 2011).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research in organic chemistry often explores the synthesis and transformations of complex molecules for potential applications in drug development, material science, and as intermediates in chemical syntheses. For example, the study by Lenihan and Shechter (1999) discusses the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes, highlighting the versatility of sulfone compounds in organic synthesis (Lenihan & Shechter, 1999). This research indicates a potential pathway for generating complex molecular structures that may include or relate to the synthesis of compounds like N1-{2-[(4-bromobenzyl)thio]ethyl}-N2-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide.

Pharmacological Research

In the realm of pharmacology, compounds with unique chemical structures are continually evaluated for their potential as therapeutic agents. The study by Lu et al. (2012) on a new synthetic sulfonylurea compound, which inhibits the action of TXA2 in vitro and in vivo on platelets and aorta vascular smooth muscle, showcases the therapeutic potential of sulfonylurea derivatives (Lu et al., 2012). While not directly related to the compound , this research exemplifies how similar chemical frameworks can be explored for their pharmacological benefits.

Environmental and Analytical Applications

The derivatization and detection of environmental pollutants involve complex organic molecules. A study by Rompa, Kremer, and Zygmunt (2003) discusses derivatization processes applied in chromatographic determination of acidic herbicides, which are pertinent to understanding the analytical applications of organic compounds (Rompa, Kremer, & Zygmunt, 2003). Although the focus is on herbicides, the methodologies and chemical reactions involved may be applicable in the analytical chemistry of compounds like N1-{2-[(4-bromobenzyl)thio]ethyl}-N2-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide.

Propriétés

IUPAC Name |

N-[2-[(4-bromophenyl)methylsulfanyl]ethyl]-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27BrN2O3S2/c1-19-3-11-23(12-4-19)28(33(30,31)24-13-5-20(2)6-14-24)17-25(29)27-15-16-32-18-21-7-9-22(26)10-8-21/h3-14H,15-18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSHJRLQNCTSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366894 | |

| Record name | STK057080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |

CAS RN |

5873-99-4 | |

| Record name | STK057080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

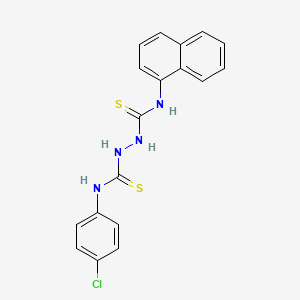

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4582560.png)

![N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4582572.png)

![3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)

![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)

![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)

![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)

![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)

![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4582611.png)

![4-ethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4582614.png)

![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)